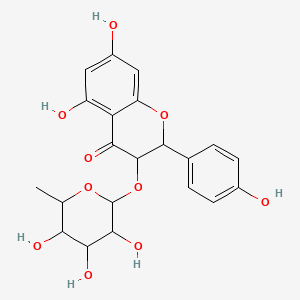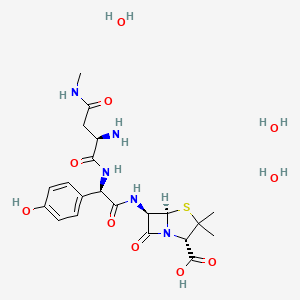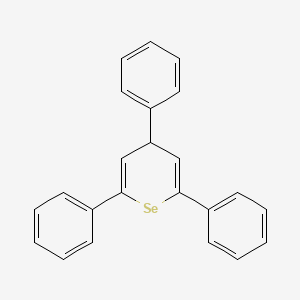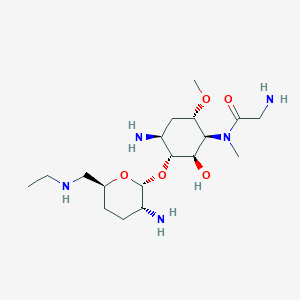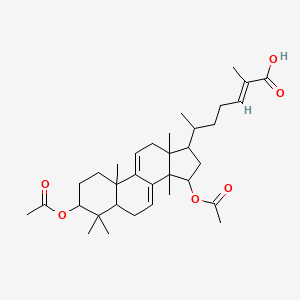
Ganoderic acid Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderic acid Me is primarily produced through submerged fermentation using the medicinal fungus Ganoderma lucidum . The optimization of culture conditions, including glucose, peptone, and culture time, has been shown to significantly enhance the yield of this compound . For instance, a maximum yield of 12.4 mg/L was achieved under optimized conditions involving 44.4 g/L glucose, 5.0 g/L peptone, and 437.1 hours of culture time .
Industrial Production Methods: Industrial production of this compound involves large-scale submerged fermentation. The optimized conditions for submerged culture have been successfully scaled up to a 30-liter agitated fermenter, yielding 11.4 mg/L of this compound . This method ensures a consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ganoderic acid Me undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced bioactivities . These derivatives are often tested for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Ganoderic acid Me has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is studied for its unique triterpenoid structure and its potential as a precursor for synthesizing novel compounds with improved pharmacological properties .
Biology: In biological research, this compound is investigated for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation . It has been shown to inhibit the growth of various cancer cell lines and promote immune responses .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment . It has demonstrated significant anticancer activity by inhibiting tumor growth, metastasis, and invasion . Additionally, it has been studied for its anti-inflammatory, antioxidant, and antiviral properties .
Industry: In the industrial sector, this compound is utilized in the production of health supplements and pharmaceuticals due to its diverse bioactivities .
Mecanismo De Acción
The mechanism of action of ganoderic acid Me involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including the MAP-K pathway, and inducing apoptosis in cancer cells . Additionally, this compound down-regulates the expression of matrix metalloproteinases 2 and 9, which are involved in tumor invasion and metastasis . It also stimulates immune responses by enhancing the activity of natural killer cells and promoting the differentiation of immune cells .
Comparación Con Compuestos Similares
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C2
- Ergosterol
- 5,6-Dehydroergosterol
- Ergosterol peroxide
Ganoderic acid Me stands out among these compounds for its enhanced bioactivity and potential therapeutic applications, particularly in cancer treatment .
Propiedades
Número CAS |
108026-93-3 |
|---|---|
Fórmula molecular |
C34H50O6 |
Peso molecular |
554.8 g/mol |
Nombre IUPAC |
(E,6R)-6-[(3R,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27+,28-,29+,32-,33-,34-/m1/s1 |
Clave InChI |
OTUZGGSAOMCYNC-AEGHVTTBSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
SMILES isomérico |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |
melting_point |
126-129°C |
Descripción física |
Solid |
Sinónimos |
ganoderic acid Me |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)
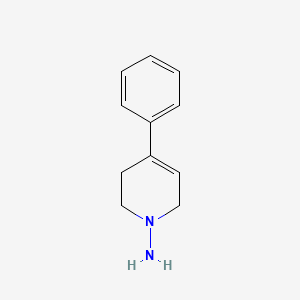
![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
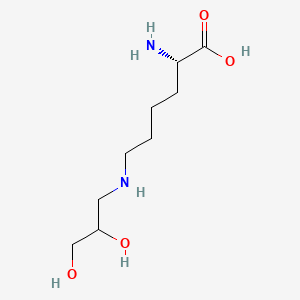
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)
![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)
